molecular formula C16H18N2O6S B2701567 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide CAS No. 370853-58-0

4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide

Cat. No.: B2701567
CAS No.: 370853-58-0
M. Wt: 366.39
InChI Key: AAINWHXBUKJDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a sulfonamide group (-SO₂NH₂) linked to a benzene ring, which is further substituted with a methyleneamino group connected to the spirocyclic system. The compound’s molecular formula is C₁₆H₁₈N₂O₆S, with a molar mass of 366.39 g/mol .

Properties

IUPAC Name

4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c17-25(21,22)12-6-4-11(5-7-12)18-10-13-14(19)23-16(24-15(13)20)8-2-1-3-9-16/h4-7,10,18H,1-3,8-9H2,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAINWHXBUKJDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups within the spirocyclic structure. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aniline or other amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors. The sulfonamide group is known to interact with various biological targets, making these derivatives promising candidates for drug development.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. The sulfonamide moiety is a common pharmacophore in many drugs, and the spirocyclic structure may impart unique biological activity.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The spirocyclic structure may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Differences
DBH (5,6-dimethyl-1H-benzo[d]imidazol-3-ium spiro derivative) C₂₈H₃₂N₂O₈ 532.56 Benzimidazolium cation, spiro dioxaspiro Replaces sulfonamide with benzimidazole moiety
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate C₁₉H₂₁NO₆ 359.38 Ethyl ester (-COOEt) Sulfonamide replaced by ester group
N-[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]acetamide C₁₈H₂₀N₂O₅ 344.36 Acetamide (-NHCOCH₃) Sulfonamide replaced by acetamide
3-(4-Methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione C₁₉H₂₀O₅ 328.36 Methoxybenzylidene Lacks sulfonamide; spiro fused with benzylidene
2,9-Dioxaspiro[5.5]undecan-3-ylmethanesulfonamide C₁₀H₁₇NO₅S 263.31 Methanesulfonamide Smaller spiro system (2,9-dioxa)

Physicochemical Properties

  • Thermodynamic Stability : DBH, a benzimidazolium-spiro derivative, exhibits a 2D hydrogen-bonded network (O–H···O, N–H···O) in its crystal structure, contributing to its stability . In contrast, the target compound’s sulfonamide group may favor different intermolecular interactions (e.g., S=O···H-N) but lacks crystallographic data for direct comparison.
  • Electronic Properties : DFT studies on DBH revealed frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV) and UV-Vis absorption maxima at ~350 nm, attributed to π→π* transitions in the spiro system . Similar electronic behavior is expected for the sulfonamide derivative, though substituent effects (e.g., electron-withdrawing -SO₂NH₂) may modulate absorption profiles.

Computational and Experimental Data

Parameter Target Compound DBH (Benzimidazolium Derivative) Ethyl Benzoate Derivative
HOMO-LUMO Gap (eV) Not reported ~3.5 (DFT/B3LYP) Not reported
UV-Vis λmax (nm) Not reported 350 (experimental) Not reported
Crystal System Not reported Triclinic, P-1 Not reported
Hydrogen Bonds Predicted (S=O···H-N) O–H···O, N–H···O (2D network) Likely weaker (ester)

Biological Activity

4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H18N2O6S
Molecular Weight 366.39 g/mol
CAS Number 370853-58-0
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are implicated in various physiological processes including acid-base balance and tumor growth. The compound's spirocyclic structure allows it to effectively bind to the active sites of these enzymes, thereby inhibiting their function.

Inhibition of Carbonic Anhydrases

Recent studies have shown that sulfonamide derivatives can selectively inhibit transmembrane carbonic anhydrases such as CA IX and CA XII. These isoforms are often overexpressed in tumors and contribute to tumorigenesis through mechanisms like pH regulation and promotion of angiogenesis.

  • In vitro Studies :
    • Compounds derived from similar structures demonstrated significant inhibitory effects on CA IX with IC50 values ranging from 51.6 to 99.6 nM .
    • The compound showed enhanced cytotoxicity against various cancer cell lines under hypoxic conditions, which is characteristic of tumor microenvironments.
  • Cell Viability Assays :
    • In studies involving HT-29 colon cancer cells and MDA-MB-231 breast cancer cells, the compound exhibited a dose-dependent decrease in cell viability, particularly under hypoxic conditions .

Case Studies

  • Study on HT-29 Cells :
    • The administration of the compound at concentrations up to 400 μM resulted in a notable reduction in cell viability by approximately 20% compared to control groups .
  • Effect on Osteosarcoma Cells :
    • In human osteosarcoma cell line MG-63, the compound demonstrated superior inhibitory activity compared to standard treatments such as acetazolamide (AZM), especially under hypoxia .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound indicates that modifications to the sulfonamide group and the spirocyclic structure significantly influence its inhibitory potency against carbonic anhydrases:

  • Substitutions that enhance lipophilicity tend to improve binding affinity.
  • The presence of specific functional groups can either enhance or diminish biological activity based on their electronic properties and steric hindrance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.